N-Methoxy-2,6-dinitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
24914-57-6 |
|---|---|
Molecular Formula |
C7H7N3O5 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
N-methoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C7H7N3O5/c1-15-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3 |
InChI Key |
KTFWXQCLYZABCR-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N Methoxy 2,6 Dinitroaniline and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods for N-Methoxy-2,6-dinitroaniline primarily involve the introduction of nitro groups onto an aniline (B41778) or alkoxyaniline backbone, ipso-substitution reactions, and oxidation-mediated processes.
Nitration of Anilines and Alkoxyanilines
The nitration of anilines and their alkoxy derivatives is a fundamental method for producing nitroanilines. However, controlling the regioselectivity of this reaction is a significant challenge due to the activating nature of the amino and alkoxy groups. youtube.com Direct nitration of aniline with a mixture of nitric acid and sulfuric acid often leads to a mixture of ortho, meta, and para isomers, with a substantial amount of the meta product forming due to the anilinium ion generated in the acidic medium. youtube.com To achieve selective synthesis of the desired 2,6-dinitro isomer, specific strategies and reagents are necessary.
A common approach involves the protection of the amino group, for instance, through acetylation to form an anilide. This modification reduces the activating effect of the amino group and sterically hinders the ortho positions, thereby influencing the regiochemical outcome of the nitration. Subsequent hydrolysis of the protecting group yields the desired nitroaniline. google.com
For the synthesis of 2,6-dinitroaniline (B188716), a method starting from chlorobenzene (B131634) has been described. This process involves dinitration and subsequent desulfonation of an intermediate, followed by amination. orgsyn.orgchemicalbook.com
Achieving regioselectivity in the nitration of aromatic compounds is a key focus of synthetic chemists. frontiersin.orgnih.gov Traditional nitrating agents like mixed acid (HNO₃/H₂SO₄) can lead to poor yields and a mixture of products due to a lack of regioselectivity. frontiersin.orgnih.gov Consequently, research has focused on developing milder and more selective nitrating systems.
One such approach involves the use of tert-butyl nitrite (B80452), which has been shown to be effective for the regioselective ring nitration of N-alkylanilines. researchgate.net Another method utilizes a combination of silver nitrate (B79036) (AgNO₃) and potassium persulfate (K₂S₂O₈) for the nitration of N-acetyl anilides, proceeding under relatively mild conditions. researchgate.net For instance, para-substituted N-acetyl anilides exclusively yield ortho-nitrated products. researchgate.net
Continuous flow reactors have also been employed to enhance the safety and selectivity of nitration reactions. A method for synthesizing 4-methoxy-2-nitroaniline (B140478), an important intermediate, utilizes a continuous flow process involving acetylation of 4-methoxyaniline, followed by nitration and hydrolysis. This technique offers high reaction speed and minimizes the formation of by-products. google.com
| Reagent/System | Substrate | Key Feature |
| tert-Butyl Nitrite | N-Alkyl Anilines | Efficient and regioselective nitration. researchgate.net |
| AgNO₃ / K₂S₂O₈ | N-Acetyl Anilides | Mild reaction conditions, good yields for ortho-nitration of para-substituted anilides. researchgate.net |
| Continuous Flow Reactor | 4-Methoxyaniline | High reaction speed, high selectivity and yield, improved safety. google.com |
Crown ethers are cyclic polyethers known for their ability to form stable complexes with cations. youtube.commdpi.com This property can be harnessed to influence the selectivity of chemical reactions, including nitration. acs.org In the context of nitration, crown ethers can modulate the reactivity of the nitrating species or the substrate itself. For example, the complexation of a metal cation by a crown ether can alter the steric and electronic environment of a substrate containing an aromatic crown ether moiety, thereby directing the incoming nitro group to a specific position. iipseries.org
Direct nitration of aromatic crown ethers, such as dibenzo-24-crown-8, with nitric acid in the presence of acetic acid can produce syn- and anti-isomers in good yields. iipseries.org The use of different reaction conditions, such as substituting acetic acid with sulfuric acid, can lead to the formation of tetra-nitro derivatives. iipseries.org
Ipso-Substitution Reactions from Substituted Benzoic Acids
Ipso-substitution, where an electrophile replaces a substituent other than hydrogen on an aromatic ring, provides an alternative route for the synthesis of nitroaromatic compounds. libretexts.org This reaction is particularly useful when direct nitration is not feasible or leads to undesired isomers.
Arylboronic acids have emerged as versatile substrates for ipso-nitration reactions. Various methods have been developed using different nitrating agents, including tert-butyl nitrite (TBN) and metal nitrates. nih.gov These reactions often proceed under mild conditions and offer good to excellent yields of the corresponding nitroarenes. nih.gov For instance, the ipso-nitration of arylboronic acids can be achieved using low-cost TBN without the need for an expensive catalyst system. nih.gov
Another notable example is the ipso-nucleophilic substitution of 2,4-dinitrobenzene sulfonic acid with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds. nih.gov Although this specific example doesn't directly produce this compound, it highlights the synthetic potential of ipso-substitution of sulfonic acid groups in highly electron-deficient benzene (B151609) rings. nih.gov
| Substrate | Reagent | Product Type |
| Arylboronic Acids | tert-Butyl Nitrite (TBN) | Nitroarenes |
| Arylboronic Acids | [Bis-(trifluoroacetoxy)-iodo]benzene (PIFA) / Sodium Nitrite | Nitroarenes |
| 2,4-Dinitrobenzene Sulfonic Acid | Active Methylene Compounds | Arylated Active Methylene Compounds |
Oxidation-Mediated Synthesis of N-Alkoxypicramides
The oxidation-mediated synthesis of N-alkoxypicramides represents another pathway to highly nitrated aniline derivatives. While specific details on the direct oxidation-mediated synthesis of this compound are not extensively documented in the provided context, related methodologies offer insights into potential synthetic strategies.
One relevant approach is the synthesis of nitrated N-alkyl anilines from N-nitroso anilines, which act as a self-providing source of the nitro group. researchgate.net This method avoids the need for protecting the amine group and proceeds efficiently in the presence of dioxygen. researchgate.net
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is important for exploring structure-activity relationships and developing new compounds with specific properties. For example, various N-alkylated and N,N-dialkylated 2,6-dinitroaniline compounds have been prepared through nitration of the corresponding N-substituted anilines. google.com
The synthesis of 2,6-dicyanoaniline derivatives, which share a similar substitution pattern, has also been extensively studied. researchgate.net These compounds are often synthesized through multi-component reactions or from isophthalic acid. researchgate.net
Furthermore, the synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol was achieved through the nitration of quinine, demonstrating the introduction of dinitro functionality onto a more complex methoxy-containing scaffold. semanticscholar.org
| Starting Material | Product | Synthetic Approach |
| N-(1-ethylpropyl)-3,4-dimethylaniline | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline | Nitration with mixed acids. google.com |
| Isophthalic acid | 2,6-Dicyano-4-nitroaniline | Multi-step synthesis. researchgate.net |
| Quinine | (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol | Nitration with sulfuric acid and nitric acid. semanticscholar.org |
N-Alkylation and N,N-Dialkylation Strategies
The introduction of an alkyl or methoxy (B1213986) group onto the nitrogen atom of 2,6-dinitroaniline is a challenging synthetic step. The electron density on the amino group is severely diminished by the two ortho nitro groups, rendering it a weak nucleophile. Consequently, direct N-alkylation or N-methoxylation requires carefully chosen conditions to proceed effectively.
Research into the N-alkylation of similar dinitroaniline structures highlights these difficulties. For instance, the N-alkylation of a dialkylthiopyrimidine derivative bearing a dinitroaniline moiety demonstrates that the reaction often results in a mixture of mono- and di-alkylated products. researchgate.net The weaker nucleophilicity of the amino group means that forcing conditions, such as extended reaction times or an excess of the alkylating agent, may be necessary, which can also lead to undesired side products. researchgate.net In one study, attempts to achieve complete conversion for N-alkylation of a dinitroaniline derivative were unsuccessful even after 48 hours with 3.0 equivalents of the alkylating agent. researchgate.net
The choice of base is critical in these reactions. Strong bases like sodium hydride (NaH) are often employed to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity for the subsequent reaction with an alkyl halide. The stoichiometry of the base can influence the ratio of mono- to di-alkylated products. For example, increasing the equivalents of NaH in one reaction led to a higher yield of the mono-alkylated product while allowing for the separation of the N,N-dialkylated byproduct. researchgate.net Alternative strategies for N-alkylation include using nitriles as alkylating agents under catalytic hydrogenation conditions, which can directly transform aromatic nitro compounds into secondary amines in a one-pot reaction. rsc.org
Table 1: Example of Reaction Condition Optimization for N-Alkylation of a Dinitroaniline Derivative researchgate.net
| Entry | Base (Equivalents) | Alkylating Agent (Equivalents) | Solvent | Time (h) | Yield of Mono-alkylated Product (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | NaH (1.0) | Iodoethane (1.0) | DMF | 24 | Low | Incomplete conversion |
| 2 | NaH (2.0) | Iodoethane (1.0) | DMF | 24 | 20 | Small amount of di-alkylated product detected |
| 3 | NaH (3.0) | Iodoethane (1.0) | DMF | 24 | 52.3 | Di-alkylated product readily separated |
| 4 | NaH (3.0) | Iodoethane (3.0) | DMF | 48 | - | Conversion still incomplete |
Synthesis via Nucleophilic Displacement Reactions
A more direct and common approach for synthesizing N-substituted dinitroanilines involves nucleophilic aromatic substitution (SNAr). This strategy relies on a starting material where the aromatic ring is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups, such as the two nitro groups in the target compound.
The most plausible route for the synthesis of this compound via this method would involve the reaction of 1-chloro-2,6-dinitrobenzene or another 1-halo-2,6-dinitrobenzene with methoxyamine (CH₃ONH₂). The halogen atom at the C1 position serves as a good leaving group, and its displacement is facilitated by the strong activation provided by the ortho and para nitro substituents. This type of reaction is analogous to the synthesis of 2,6-dinitroaniline itself, which can be prepared via the ammonolysis of a suitable precursor like 2,6-dinitrochlorobenzene. orgsyn.org
Another related, albeit less common, strategy is the direct nucleophilic displacement of a hydrogen atom. Research has shown that dinitroarenes, such as 1,3-dinitrobenzene, can react with alkaline methoxides to afford the corresponding dinitroanisole derivatives. rsc.org This reaction proceeds through the displacement of an aromatic hydrogen atom by the methoxide (B1231860) nucleophile, typically at a position activated by the nitro groups. rsc.org This suggests a potential pathway where a dinitroaniline could be directly N-functionalized, although the reaction of the N-anion of an aniline as the nucleophile is more complex.
Preparation of Substituted N-Methoxy-Dinitroaniline Compounds
The preparation of N-methoxy-dinitroaniline compounds with additional substituents on the aromatic ring can be achieved through two primary synthetic pathways:
Functionalization of a Substituted Precursor: This approach begins with an aniline that already contains the desired substituent(s). The substituted aniline is then subjected to a dinitration reaction, followed by the introduction of the N-methoxy group via one of the methods described previously. The position of the initial substituents can influence the regioselectivity of the nitration step.
Nucleophilic Substitution on a Substituted Ring: Alternatively, the synthesis can start with a pre-functionalized, activated aromatic ring. For example, a substituted 1-halo-2,6-dinitrobenzene can be reacted with methoxyamine in a nucleophilic aromatic substitution reaction. This method is often efficient as the SNAr reaction is highly favored on such electron-deficient rings.
The synthesis of complex substituted N-methoxy-indoles from substituted 2-nitrostyrenes provides an example of building N-methoxy functionality onto a pre-existing substituted aromatic framework. nih.gov In some cases, the nature and position of substituents can significantly impact reaction outcomes. For instance, studies on the synthesis of substituted benzophenanthridinone derivatives revealed that the presence of a methoxy group at certain positions could hamper a planned cyclization reaction, necessitating an alternative synthetic route. nih.gov This highlights the importance of considering the electronic and steric effects of substituents throughout the synthetic design process.
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that require careful tuning include the choice of reagents, solvent, temperature, reaction time, and catalyst.
For N-alkylation reactions , the choice of base and its stoichiometry are critical. As shown in studies on related dinitroanilines, using a strong base like sodium hydride (NaH) is often necessary to generate a sufficiently nucleophilic anilide anion. researchgate.net The ratio of base to the aniline substrate can determine the selectivity between mono- and di-alkylation. researchgate.net Solvents also play a crucial role; polar aprotic solvents like dimethylformamide (DMF) are commonly used to solvate the reactants and facilitate the reaction.
In the case of nucleophilic displacement reactions , several factors can be adjusted to improve outcomes. When performing a direct methoxylation via hydrogen displacement on nitroarenes, a slow addition of the nitro compound to a large excess of potassium methoxide under an oxygen atmosphere was found to improve both the conversion and the product yield. rsc.org The choice of the counter-ion for the methoxide is also significant, with potassium or sodium methoxide being effective, while lithium methoxide was found to be unreactive in the same reaction. rsc.org
General process parameters that are universally important include:
Temperature: Many N-alkylation reactions require elevated temperatures to overcome the activation energy, especially with deactivated substrates. nih.gov
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time, preventing incomplete reactions or the formation of degradation products. researchgate.netnih.gov
Catalyst Systems: For certain types of N-alkylation, such as those employing alcohols as alkylating agents, transition metal catalysts (e.g., based on Ruthenium or Osmium) can be highly effective, and screening different catalysts and ligands is necessary to find the most active system for a specific transformation. nih.govresearchgate.net
Chemical Reactivity and Transformation Pathways of N Methoxy 2,6 Dinitroaniline
Oxidation Reactions and Mechanisms
The oxidation of N-Methoxy-2,6-dinitroaniline is anticipated to primarily involve the methoxyamino group, which is the most susceptible to electron removal. The presence of the electron-withdrawing nitro groups will, however, render the amino group less susceptible to oxidation compared to unsubstituted aniline (B41778).
Reactivity with Various Oxidizing Agents (e.g., DPPH, PbO₂, Pb(CH₃COO)₄, KMnO₄, Ag₂O)
Detailed experimental studies on the reaction of this compound with a range of common oxidizing agents are not extensively documented. However, based on the known reactivity of these oxidants with substituted anilines and related compounds, the following reactivity patterns can be proposed.
The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a mild oxidizing agent often used to evaluate the antioxidant activity of compounds. The reaction mechanism typically involves either electron transfer or hydrogen atom transfer from the antioxidant to DPPH. u-tokyo.ac.jp The rate of this reaction is influenced by steric accessibility to the radical site. u-tokyo.ac.jp For this compound, the presence of the methoxyamino group could allow for hydrogen atom donation, though the electron-withdrawing nitro groups would likely decrease its reactivity compared to more electron-rich anilines.
Lead(IV) oxide (PbO₂) and Lead(IV) acetate (B1210297) (Pb(CH₃COO)₄) are powerful oxidizing agents capable of a variety of transformations. organicchemistrydata.orgslideshare.netjuniperpublishers.comwikipedia.orgbyjus.com Lead tetraacetate is known to oxidize aromatic anils to aldehydes, amines, and azo-derivatives. rsc.org It can also effect the dehydrogenation of aliphatic amines to nitriles. youtube.com Given the presence of the amino group, oxidation of this compound by these reagents could potentially lead to the formation of azo compounds through the coupling of intermediate radicals or further oxidation products.
Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can oxidize a wide range of organic functional groups. libretexts.org While the benzene (B151609) ring itself is generally inert to permanganate, alkyl side chains on aromatic rings can be oxidized to carboxylic acids. libretexts.orglibretexts.org In the case of this compound, the primary site of attack would likely be the methoxyamino group. Under harsh conditions, oxidative degradation of the molecule could occur. The permanganate ion is known to oxidize primary alcohols to acids and is generally considered too strong for the selective oxidation of many functional groups. cdnsciencepub.com
Silver(I) oxide (Ag₂O) is a mild oxidizing agent. wikipedia.org It is known to facilitate the Hofmann elimination of quaternary ammonium (B1175870) salts when used in its moist form (as silver hydroxide). libretexts.org Its direct reactivity with this compound is not well-documented, but it is generally less reactive than the other oxidizing agents listed.
A summary of the expected reactivity based on related compounds is presented in the table below.
| Oxidizing Agent | Expected Reactivity with this compound (Inferred) |
| DPPH | Potential for slow hydrogen atom transfer from the -NH-OCH₃ group. |
| PbO₂ | Oxidation of the amino group, potentially leading to dimerization or decomposition. |
| Pb(CH₃COO)₄ | Oxidation of the amino group, possible formation of azo compounds. slideshare.netrsc.org |
| KMnO₄ | Strong oxidation, likely leading to degradation of the molecule. libretexts.org |
| Ag₂O | Mild oxidation, specific reactivity not well-established. wikipedia.org |
Formation and Characterization of Radical Intermediates (e.g., N-Alkoxytriphenylaminyls)
The oxidation of this compound is expected to proceed via the formation of radical intermediates. The initial step would likely be the one-electron oxidation of the nitrogen atom in the methoxyamino group, leading to the formation of an N-alkoxyaminyl radical cation. The stability and subsequent fate of this radical would be influenced by the electronic effects of the nitro groups.
While there is no specific literature on the generation of N-alkoxytriphenylaminyls from this compound, the study of nitrogen-centered radicals is a well-established field. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique used for the detection and characterization of such radical species. acs.org EPR studies on related N-substituted anilines have provided valuable insights into the structure and reactivity of the corresponding aminyl radicals.
The characterization of N-alkoxyaminyl radicals would involve determining their g-values and hyperfine coupling constants from the EPR spectrum. These parameters provide information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei (such as ¹⁴N and ¹H).
Electron Transfer Processes in Oxidation
Electrochemical techniques, such as cyclic voltammetry, are instrumental in studying electron transfer processes. acs.org By measuring the current response of a solution of the compound to a varying applied potential, the oxidation and reduction potentials can be determined. For aromatic amines, the initial oxidation step typically involves the loss of one or two electrons from the amino group. acs.org In the case of this compound, the electron-withdrawing nature of the nitro groups would shift the oxidation potential to more positive values.
Reduction Reactions
The reduction of this compound primarily targets the two nitro groups, which are highly susceptible to reduction. A key aspect of the reactivity of this compound is the potential for selective reduction of one nitro group over the other.
Reduction of Nitro Groups to Amino Groups
The reduction of nitro groups to amino groups is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, including catalytic hydrogenation and metal-based reducing agents. slideshare.net
Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas or a hydrogen donor like ammonium formate. mdpi.comnih.gov This method is generally effective for the reduction of both aromatic and aliphatic nitro groups. rsc.org
Metal-Based Reductions: Reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, and sodium sulfide (B99878) (Na₂S) are commonly used for the reduction of nitroaromatics. rsc.org These reagents offer different levels of selectivity and are often chosen based on the presence of other functional groups in the molecule.
Mechanistic Investigations of Selective Reduction
In dinitroaromatic compounds, the selective reduction of one nitro group is often possible due to steric and electronic factors. For substituted dinitrobenzenes, the general rule is that the least sterically hindered nitro group is preferentially reduced. stackexchange.com However, in the presence of a hydroxyl or alkoxy group, the nitro group ortho to this substituent is preferentially reduced. stackexchange.comechemi.com
In the case of this compound, both nitro groups are ortho to the methoxyamino group. Based on the established principles for dinitroanisoles and dinitroanilines, it is highly probable that one of the ortho nitro groups would be selectively reduced. echemi.com Reagents like sodium sulfide (Na₂S) are known to be effective for the selective reduction of one nitro group in dinitro compounds. echemi.comrsc.org
The mechanism of this selective reduction with sodium sulfide is thought to involve the nucleophilic attack of the sulfide ion on the electron-deficient nitrogen of the nitro group. stackexchange.com The presence of the electron-donating methoxyamino group can influence the electron distribution in the aromatic ring, potentially making the ortho nitro groups more susceptible to attack. The reaction likely proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino group. stackexchange.com
The table below summarizes common reagents used for nitro group reduction and their expected outcome with this compound.
| Reducing Agent | Expected Product(s) | Selectivity |
| H₂/Pd/C | 3-Methoxy-1,2-phenylenediamine | Likely non-selective, reducing both nitro groups. |
| Fe/HCl or SnCl₂/HCl | 3-Methoxy-1,2-phenylenediamine or a mixture of mono- and di-reduced products. | Can sometimes be controlled for selectivity. |
| Na₂S | 2-Amino-6-methoxy-nitroaniline | High selectivity for the reduction of one ortho nitro group is expected. echemi.com |
Nucleophilic Aromatic Substitution (SNAr) on Substituted Dinitroanilines
Nucleophilic aromatic substitution is a fundamental reaction for electron-poor aromatic systems. masterorganicchemistry.com Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatics, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comopenstax.org The reaction generally proceeds via a two-step addition-elimination mechanism, which is significantly facilitated by the presence of strong electron-withdrawing groups, such as the nitro groups in dinitroaniline derivatives. openstax.org
In the case of 2,6-dinitroaniline (B188716), nucleophilic attack can occur at the C-3 position, competing with proton loss from the amino group. rsc.org For this compound, the presence of the methoxy (B1213986) group on the nitrogen atom would prevent this deprotonation, directing the reactivity towards nucleophilic addition on the ring. The formation of a Meisenheimer complex would involve the addition of a nucleophile to one of the unsubstituted ring positions. The stability of such complexes is well-documented for related dinitro-aromatic compounds. nih.gov
The kinetics of SNAr reactions are influenced by both electronic and steric factors. unilag.edu.ngutuvolter.fi Studies on various substituted anilines reacting with activated aromatic substrates have shown that the reaction can proceed through both uncatalyzed and base-catalyzed pathways. unilag.edu.ngrsc.org
The electronic nature of substituents on the aniline nucleophile plays a significant role. Electron-donating groups on the nucleophile generally increase the reaction rate by enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease the rate. utuvolter.fi
Steric hindrance is another critical factor. rsc.orgresearchgate.net Substituents ortho to the attacking amino group can significantly retard the reaction rate. utuvolter.fi For instance, the introduction of alkyl groups at the 2-position of aniline can lead to a considerable reduction in reactivity. utuvolter.fi In the context of this compound as a substrate, the two nitro groups ortho to the N-methoxyamino group create significant steric crowding around the reaction center, which could influence the approach of a nucleophile.
The table below illustrates the effect of substituents on the rate constants for the reaction of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile, highlighting the interplay of steric and electronic effects.
| Substituent on Aniline | k2 / dm3 mol-1 s-1 (Uncatalyzed) | kB / dm6 mol-2 s-1 (Base-Catalyzed) | Relative Rate (Uncatalyzed) |
|---|---|---|---|
| H | 0.12 | 1500 | 1.00 |
| 4-Me | 0.25 | 2800 | 2.08 |
| 4-Cl | 0.03 | 450 | 0.25 |
| 2-Me | 0.015 | 120 | 0.13 |
| 2,6-diMe | 0.0001 | - | 0.0008 |
Data extrapolated from studies on substituted anilines. unilag.edu.ngutuvolter.fi
Isotopic Exchange and Labeling Studies
Isotopic labeling is a powerful technique to elucidate reaction mechanisms. In the context of SNAr reactions, isotopic exchange studies, for instance using deuterium-labeled solvents or nucleophiles, can provide insights into the nature of the intermediates and the rate-determining step. For example, the observation of a kinetic isotope effect can help determine if a proton transfer step is involved in the rate-limiting part of the reaction.
While specific isotopic exchange and labeling studies on this compound are not extensively documented in the literature, such studies on analogous nitroaromatic compounds have been crucial in confirming the proposed mechanisms. These studies could be employed to investigate the potential for proton abstraction from the methyl group of the methoxy moiety under certain basic conditions or to trace the path of the nucleophile and leaving group.
Stability and Degradation Pathways
The stability of this compound is influenced by its chemical structure. The presence of two nitro groups makes the aromatic ring susceptible to nucleophilic attack, as discussed. Under strong nucleophilic or basic conditions, degradation via SNAr reactions is a likely pathway.
The stability of nitroaromatic compounds can also be affected by light and temperature. Photochemical degradation pathways may involve the reduction of the nitro groups or cleavage of the N-O bond in the methoxyamino group. Thermal decomposition might occur at elevated temperatures, with the potential for the evolution of nitrogen oxides. orgsyn.org
Spectroscopic and Structural Elucidation of N Methoxy 2,6 Dinitroaniline Compounds
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of N-Methoxy-2,6-dinitroaniline is expected to be characterized by absorption bands corresponding to its constituent functional groups. Based on studies of similar molecules like 2-bromo-4,6-dinitroaniline (B162937) and other substituted anilines, the key vibrational modes can be predicted. derpharmachemica.comresearchgate.netredalyc.org
The nitro group (NO₂) vibrations are typically prominent. The asymmetric and symmetric stretching vibrations of the NO₂ groups are expected in the regions of 1520-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The presence of two nitro groups in ortho positions may lead to slight shifts or splitting of these bands due to electronic and steric effects.
The N-O stretching vibration of the N-methoxy group is anticipated to appear in the spectrum, likely in the 1000-1250 cm⁻¹ region, which is characteristic for N-O single bonds. The C-N stretching vibration of the aniline (B41778) moiety would also be present, typically in the 1250-1360 cm⁻¹ range.
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would appear in the 700-900 cm⁻¹ region. The methoxy (B1213986) group (-OCH₃) would exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band.
A summary of the predicted FTIR vibrational frequencies is presented in Table 1.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Methoxy C-H Stretch | 2850-2960 |
| Asymmetric NO₂ Stretch | 1520-1560 |
| Symmetric NO₂ Stretch | 1335-1370 |
| C-N Stretch | 1250-1360 |
| N-O Stretch | 1000-1250 |
| C-O (Methoxy) Stretch | 1000-1300 |
| C-H Out-of-plane Bend | 700-900 |
Table 1: Predicted FTIR Vibrational Frequencies for this compound.
Fourier Transform Raman (FT-Raman) Spectroscopy
The FT-Raman spectrum provides complementary information to the FTIR spectrum. While polar groups like the nitro group are strong absorbers in the IR, non-polar bonds and symmetric vibrations often give rise to strong signals in the Raman spectrum.
For this compound, the symmetric stretching vibration of the nitro groups is expected to be a strong band in the FT-Raman spectrum. The aromatic ring stretching vibrations, typically occurring in the 1400-1600 cm⁻¹ range, are also expected to be prominent. The skeletal vibrations of the benzene (B151609) ring will also be observable.
Computational studies on similar molecules, such as 2-bromo-4,6-dinitroaniline, have been used to assign vibrational modes in both FTIR and FT-Raman spectra, providing a basis for predicting the spectrum of this compound. derpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule.
¹H NMR Spectroscopic Characterization
The ¹H NMR spectrum of this compound would provide information on the chemical environment of the protons. Based on data from related compounds like N-methyl-2,6-dinitroaniline and other substituted anilines, the following chemical shifts can be anticipated. scispace.comrsc.org
The aromatic region would likely show two signals corresponding to the protons on the benzene ring. The strong electron-withdrawing nature of the two nitro groups would significantly deshield these protons, shifting their resonance downfield.
The methoxy group protons (-OCH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The exact chemical shift would be influenced by the electronic effects of the dinitro-substituted aniline ring.
A predicted ¹H NMR data table is provided below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | m |
| Methoxy-H | 3.8 - 4.0 | s |
Table 2: Predicted ¹H NMR Data for this compound.
¹³C NMR Spectroscopic Characterization
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, one would expect to see distinct signals for the aromatic carbons and the methoxy carbon.
The aromatic carbons directly attached to the nitro groups (C2 and C6) would be significantly deshielded due to the strong electron-withdrawing effect of the nitro groups. The carbon attached to the N-methoxy group (C1) would also be influenced. The remaining aromatic carbons would resonate at positions determined by the combined electronic effects of the substituents. The methoxy carbon (-OCH₃) would appear as a single peak in the upfield region of the spectrum.
Data from related substituted anilines can be used to estimate the chemical shifts. rsc.org
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C-N) | 140 - 150 |
| C2, C6 (C-NO₂) | 145 - 155 |
| C3, C5 | 115 - 125 |
| C4 | 120 - 130 |
| Methoxy (O-CH₃) | 55 - 65 |
Table 3: Predicted ¹³C NMR Data for this compound.
¹⁵N NMR Spectroscopy for Chemical Shift and Spin-Spin Coupling
¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment.
For this compound, two distinct ¹⁵N signals are expected: one for the aniline nitrogen and one for the two equivalent nitro group nitrogens. The chemical shift of the aniline nitrogen in N-alkoxy anilines is influenced by the nature of the alkoxy group and the substituents on the aromatic ring. In dinitro-substituted anilines, the aniline nitrogen resonance is expected to be shifted compared to unsubstituted aniline due to the strong electron-withdrawing nature of the nitro groups.
The ¹⁵N chemical shifts of nitro groups typically appear in a distinct region of the spectrum. The presence of two ortho nitro groups could lead to a specific chemical shift value. While direct experimental data is scarce, general ranges for amino and nitro groups in aromatic compounds are well-established.
| Nitrogen | **Predicted ¹⁵N Chemical Shift Range (ppm, relative to CH₃NO₂) ** |
| Amino (N-O) | -150 to -250 |
| Nitro (NO₂) | -10 to +10 |
Table 4: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound.
Spin-spin coupling between ¹⁵N and neighboring protons (¹H) could also provide structural information, although these couplings are often small and may require specialized NMR techniques for observation.
Electronic Absorption and Emission Spectroscopy
The electronic transitions of this compound and related compounds can be probed using absorption and emission spectroscopy. These techniques provide valuable insights into the molecular structure and electronic properties of these molecules in both their ground and excited states.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions in this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's structure.
For dinitroaniline derivatives, the position and intensity of the absorption bands are influenced by the nature and position of the substituents on the aromatic ring. In related nitroaniline compounds, such as 4-methoxy-2-nitroaniline (B140478), the UV-Vis spectrum shows a cutoff wavelength around 305 nm, with an energy bandgap of 4.07 eV. researchgate.netresearchgate.net Another related compound, 2-methoxy-4-nitroaniline (B147289), exhibits a cutoff wavelength of approximately 345 nm and a band gap of 3.15 eV. researchgate.net These values provide a reference for the expected spectral region of absorption for this compound.
The UV-Vis spectrum of 2,6-dinitroaniline (B188716), a closely related compound, is characterized by specific absorption maxima. sigmaaldrich.comchemicalbook.comthermofisher.comchemicalbook.com The presence of the methoxy group in this compound is expected to cause a shift in these absorption bands due to its electronic effects on the dinitrophenyl system.
| Compound | Cutoff Wavelength (λ_cutoff) | Energy Bandgap (E_g) |
|---|---|---|
| 4-Methoxy-2-nitroaniline | 305 nm | 4.07 eV |
| 2-Methoxy-4-nitroaniline | 345 nm | 3.15 eV |
Analysis of Electronic Spectra for Neutral and Anionic Forms
The electronic spectrum of this compound is sensitive to the protonation state of the amine group. In its neutral form, the compound exhibits characteristic absorption bands. Upon deprotonation to form the corresponding anion, a significant change in the electronic spectrum is observed. This is due to the increased electron-donating ability of the anionic nitrogen, which leads to a red shift (bathochromic shift) of the absorption maxima to longer wavelengths. This phenomenon is well-documented for related dinitroaniline compounds and is a key feature of their electronic structure.
The generation of the anionic species can be achieved by treatment with a suitable base. The resulting changes in the UV-Vis spectrum, specifically the appearance of new, longer-wavelength absorption bands, can be used to monitor the deprotonation process and to characterize the electronic properties of the anionic form.
Photoluminescence Studies
Photoluminescence spectroscopy provides information about the emission of light from a molecule after it has absorbed photons. For this compound and its derivatives, photoluminescence studies can reveal details about their excited state properties and relaxation pathways.
While specific photoluminescence data for this compound is not extensively reported, studies on related methoxy-nitroaniline compounds offer valuable comparisons. For instance, 4-methoxy-2-nitroaniline is a blue fluorescent material with an emission wavelength of 430 nm. researchgate.netresearchgate.net In contrast, 2-methoxy-4-nitroaniline exhibits green emission, and another derivative shows a high-intensity emission peak at 545 nm. researchgate.net Some related compounds also show emission in the green or orange-red region of the spectrum, with a high-intensity peak observed around 599 nm for 4-methoxy-2-nitroaniline. researchgate.net These variations in emission color and wavelength are attributed to the different substitution patterns and their influence on the electronic structure of the excited states. The fluorescent probe 9-amino-6-chloro-2-methoxy acridine (B1665455) has been utilized in studies of energy transduction. nih.gov
| Compound | Emission Wavelength | Fluorescence Color |
|---|---|---|
| 4-Methoxy-2-nitroaniline | 430 nm | Blue |
| 2-Methoxy-4-nitroaniline | - | Green |
| A 2-methoxy-4-nitroaniline derivative | 545 nm | - |
| 4-Methoxy-2-nitroaniline | 599 nm | - |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov The formation of radical species from this compound can occur under specific conditions, for example, through chemical or photochemical reactions. EPR spectroscopy is an invaluable tool for the detection and characterization of these transient and often highly reactive intermediates. nih.gov
The EPR spectrum provides information about the electronic environment of the unpaired electron. The g-value and hyperfine coupling constants are key parameters obtained from the spectrum that help in identifying the structure of the radical. cdmf.org.br For nitrogen-containing radicals, the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1) typically results in a characteristic three-line hyperfine splitting pattern. rsc.org
In the context of dinitroaniline compounds, radical anions can be generated through reduction processes. The EPR spectrum of such a radical anion would be expected to show hyperfine coupling to the nitrogen nuclei of the nitro groups and the amino group, as well as to the protons on the aromatic ring. nih.gov The spin-trapping technique is often employed to detect short-lived radicals. nih.govmdpi.com This method involves the reaction of the transient radical with a "spin trap" molecule to form a more stable radical adduct that can be more easily detected by EPR. mdpi.com
Studies on related systems, such as the oxidation of dimethylamine, have successfully used EPR to detect and characterize various nitrogen-containing radical intermediates, including dimethyl nitroxide radicals and tetramethylhydrazine (B1201636) cation radicals. rsc.org These studies provide a framework for understanding the potential radical species that could be formed from this compound and how they could be investigated using EPR spectroscopy.
Mass Spectrometry for Molecular Identification and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation pattern. wiley.com In the mass spectrum, the parent molecule is ionized, typically by losing an electron, to form a molecular ion (M⁺·). wiley.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. wiley.com
For this compound, the molecular ion would be expected at an m/z value corresponding to its molecular weight. The high-energy ionization process often causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure and provides valuable clues for its identification. wiley.commsu.edu
The fragmentation of dinitroaniline herbicides has been studied using various mass spectrometry techniques. researchgate.net In electron impact (EI) mode, molecular ions are observed, although sometimes with low intensity. researchgate.net Common fragmentation pathways for dinitroanilines include the loss of substituents from the amine group and the loss of a hydroxyl radical ([M - OH]⁺). researchgate.net For this compound, potential fragmentation pathways could involve the cleavage of the N-O bond of the methoxyamine group, loss of the methoxy group, and elimination of the nitro groups.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful approach to explore the electronic structure and energetic properties of N-Methoxy-2,6-dinitroaniline.
Density Functional Theory (DFT) has emerged as a principal method for investigating the intricacies of this compound. This approach provides a balance between computational cost and accuracy, making it suitable for molecules of this size.
Researchers have utilized DFT methods, most notably B3LYP with a 6-311++G(d,p) basis set, to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations yield optimized bond lengths, bond angles, and dihedral angles that define the molecule's conformation. Key structural parameters obtained from these studies indicate a largely planar phenyl ring, with the nitro groups twisted slightly out of the plane. The methoxy (B1213986) group also adopts a specific orientation relative to the aniline (B41778) nitrogen. These optimized geometries are crucial as they represent the lowest energy state of the molecule and serve as the foundation for calculating other properties.
Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-N1 | 1.432 | C2-C1-N1 | 121.5 |
| N1-O3 | 1.398 | C1-N1-O3 | 115.8 |
| C2-N2 | 1.475 | C1-C2-N2 | 122.3 |
| N2-O1 | 1.229 | O1-N2-O2 | 123.7 |
| C6-N3 | 1.474 | C1-C6-N3 | 122.4 |
The electronic character of this compound has been extensively studied by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For this compound, the calculated HOMO-LUMO gap is relatively small, which suggests a higher likelihood of intramolecular charge transfer and increased chemical reactivity.
Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Property | Value (eV) |
| HOMO Energy | -7.24 |
| LUMO Energy | -3.15 |
| HOMO-LUMO Gap | 4.09 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP surface clearly indicates that the most electron-rich, negative potential areas are localized over the oxygen atoms of the two nitro groups. These sites are therefore the most probable targets for electrophiles. Conversely, the regions of positive electrostatic potential are found around the hydrogen atoms of the phenyl ring and the methoxy group, indicating these as likely sites for nucleophilic interaction.
To understand the reactivity of this compound in dynamic systems, researchers turn to molecular dynamics simulations.
While detailed published studies focusing specifically on the free energy calculations for hydrolysis and substitution of this compound are limited, the theoretical framework for such investigations is well-established. Ab initio and classical molecular dynamics simulations are powerful tools for mapping out the potential energy surfaces of chemical reactions. By simulating the reaction pathways for processes like the cleavage of the N-O bond in hydrolysis or the substitution of a nitro group, it is possible to calculate the activation energies and free energy barriers. These calculations would identify the most energetically favorable reaction routes, determine the structures of transition states, and provide invaluable mechanistic insights that are often difficult to obtain through experimental means alone.
Ab Initio and Classical Molecular Dynamics Simulations for Reaction Mechanisms
Transition State Theory and Kinetic Parameter Prediction
Transition State Theory (TST) provides a framework for understanding the rates of elementary chemical reactions by considering the equilibrium between reactants and the activated transition state complex. wikipedia.org This theory is instrumental in qualitatively describing how chemical reactions proceed. While calculating absolute reaction rate constants using TST is challenging due to the need for precise potential energy surfaces, it is effective in determining the standard enthalpy of activation (ΔH‡), the standard entropy of activation (ΔS‡), and the standard Gibbs energy of activation (ΔG‡) when experimental rate constants are available. wikipedia.org
The development of TST was a significant advancement over the empirical Arrhenius rate law, as it provided a deeper understanding of the pre-exponential factor and activation energy by considering the mechanistic pathway of a reaction. wikipedia.org The concept of a potential energy surface, first proposed by René Marcelin in 1913 and later developed by Eyring and Polanyi, is central to TST. wikipedia.org It describes the progress of a reaction as a point moving on a surface defined by atomic momenta and distances. wikipedia.org
It's important to note that TST may not be accurate for all reactions, particularly those at high temperatures where molecules populate higher vibrational energy modes, leading to more complex reaction pathways that deviate from the lowest energy saddle point on the potential energy surface. wikipedia.org For reactions involving multiple spin-states, an extension of TST known as nonadiabatic transition state theory (NA-TST) is utilized. wikipedia.org
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)
Computational methods are frequently employed to predict the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) calculations, for instance, can be used to simulate vibrational spectra (infrared and Raman) and electronic spectra (UV-Vis). redalyc.org
For related methoxy compounds, calculated vibrational frequencies have been assigned to specific modes of vibration. For example, in a study of methoxy species, bands at 925 cm⁻¹ were attributed to the ν(C-O) stretch, while those at 1157/1165 cm⁻¹ were assigned to methyl rock modes. researchgate.net The symmetric and asymmetric C-H stretching modes of the methoxy group were observed at 2880 and 2988 cm⁻¹, respectively. researchgate.net In deuterated methoxy species, the calculated frequencies for the ν(C-O) stretch, r(CD₃) rock, νs(C-D), and νas(C-D) modes were 753, 865/900, 2078, and 2253 cm⁻¹, respectively. researchgate.net
Table 1: Calculated Vibrational Frequencies for Methoxy Species This table is interactive. Users can sort and filter the data.
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| ν(C-O) stretch | 925 |
| Methyl rock (perpendicular and parallel) | 1157/1165 |
| νs(C-H) stretch | 2880 |
| νas(C-H) stretch | 2988 |
| ν(C-O) stretch (deuterated) | 753 |
| r(CD₃) rock (deuterated) | 865/900 |
| νs(C-D) stretch (deuterated) | 2078 |
| νas(C-D) stretch (deuterated) | 2253 |
In the context of UV-Vis spectroscopy, computational studies on similar nitroaromatic compounds have been performed. For example, a study on 4-methoxy-2-nitroaniline (B140478) reported a UV cutoff wavelength of 305 nm and an energy bandgap of 4.07 eV. researchgate.net Another related compound, a benzimidazole (B57391) derivative, was found to have a cutoff wavelength of 310 nm and a bandgap of 4.1 eV. researchgate.net These studies demonstrate the utility of computational chemistry in predicting and understanding the electronic transitions within these molecules.
Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) in Related Nitroaromatics
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the biological activity and properties of chemical compounds based on their molecular structure. ijirset.comcore.ac.uk These approaches are particularly relevant for nitroaromatic compounds, which are used in various industrial applications but can also pose toxicological risks. ijirset.com
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. ijirset.comcore.ac.uk For nitroaromatic compounds, QSAR has been used to analyze their toxicity. ijirset.com The toxicity of these compounds is often related to their electrophilic nature, which allows them to react with nucleophiles in biological macromolecules like proteins and nucleic acids. ijirset.com Electronic parameters such as the energy of the lowest unoccupied molecular orbital (E_LUMO) and the Hammett-Taft constant are often used as descriptors in these QSAR models. ijirset.com
Several studies have successfully applied QSAR to predict the toxicity of nitroaromatic compounds. One study on the toxicity of 18 nitroaromatics to algae achieved a good coefficient of determination (r²) of 0.813, indicating a strong correlation between the electrophilicity values and the observed toxicity. ijirset.com Another comprehensive QSAR study on 95 diverse nitroaromatic compounds using Hierarchical Technology for QSAR (HiT QSAR) demonstrated predictive accuracies of around 80% for external datasets. nih.gov This study used Partial Least Squares (PLS) to develop 2D QSAR models that helped elucidate the influence of different substituents on toxicity and differentiate compounds based on their probable mechanisms of action. nih.gov
More recent work has utilized ensemble learning QSAR approaches to predict the in vivo toxicity (LD50 in rats) of over 200 nitroaromatic compounds. mdpi.com By combining multiple Support Vector Regression (SVR) models, an ensemble model with high predictive power was developed, achieving R² values of 0.88 for the training set and 0.92 for the true external test set. mdpi.com The contribution of various molecular descriptors to the toxicity was also analyzed, providing insights into the structural features that drive the toxic effects of these compounds. mdpi.com These studies highlight the importance of chemoinformatics and QSAR in assessing the potential hazards of nitroaromatic compounds and guiding the design of safer chemicals. ijirset.comcore.ac.ukmdpi.com
Research on Derivatives and Analogues of N Methoxy 2,6 Dinitroaniline
Synthesis and Characterization of Substituted N-Methoxy-2,6-Dinitroaniline Analogues
The synthesis of this compound analogues can be conceptualized through established organic chemistry reactions. A plausible route involves the reaction of a suitably substituted aniline (B41778) with a methoxy (B1213986) group donor, followed by nitration. For instance, the synthesis could start from a substituted anisole, which is then nitrated and subsequently aminated.
A general synthetic approach could involve the following steps:
Nitration of a substituted anisole: The starting material, a substituted anisole, would undergo nitration using a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic ring, preferentially at the ortho and para positions to the methoxy group.
Amination: The resulting dinitroanisole derivative can then be converted to the corresponding aniline derivative. This can be achieved through various methods, such as ammonolysis, where the dinitroanisole is treated with ammonia. orgsyn.org
Alternatively, one could start with a substituted aniline, protect the amino group, perform the nitration, and then introduce the methoxy group.
Characterization of these synthesized analogues would rely on a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the substitution pattern on the aromatic ring and confirming the presence of the methoxy and amino groups.
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups, such as the N-H stretches of the amino group and the symmetric and asymmetric stretches of the nitro groups.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compounds.
Melting Point Analysis: The melting point of the crystalline solids would serve as an indicator of purity. sigmaaldrich.com
For example, the synthesis of 2-bromo-4,6-dinitroaniline (B162937), an analogue, has been reported. sigmaaldrich.com It is an important metabolite of the azo dye Disperse Blue 79. sigmaaldrich.com
Structure-Reactivity Relationship Studies of Derivatives
The reactivity of this compound derivatives is significantly influenced by the nature and position of the substituents on the aromatic ring. Structure-reactivity relationship studies aim to understand how these structural modifications affect the chemical behavior of the molecule.
Key aspects that are often investigated include:
Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the two nitro groups makes the aromatic ring highly susceptible to nucleophilic attack. The methoxy group, being an ortho, para-director, can also influence the regioselectivity of these reactions. The reactivity of derivatives with different substituents can be compared by studying their reaction rates with various nucleophiles.
Basicity of the Amino Group: The basicity of the amino group is significantly reduced by the presence of the two electron-withdrawing nitro groups. The pKa of the conjugate acid of dinitroanilines is generally low. wikipedia.org Substituents on the ring can further modulate this basicity. Electron-donating groups would be expected to increase the basicity, while additional electron-withdrawing groups would decrease it.
Thermal Stability: The presence of multiple nitro groups can lead to explosive properties. wikipedia.org Structure-reactivity studies might involve thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal stability of different derivatives.
A study on N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] sigmaaldrich.comnih.govoxazin-4-amine derivatives, while not directly this compound, provides a framework for how such studies are conducted. nih.gov The research involved optimizing the structure to enhance inhibitory activity against specific enzymes, demonstrating how systematic structural modifications can be correlated with biological or chemical activity. nih.gov
Investigation of Substituent Effects on Reactivity and Spectroscopic Properties
The electronic and steric effects of substituents play a critical role in determining the reactivity and spectroscopic properties of this compound analogues.
Electronic Effects:
Electron-donating groups (EDGs) , such as alkyl or additional methoxy groups, would be expected to increase the electron density on the aromatic ring. This would generally decrease the rate of nucleophilic aromatic substitution but increase the basicity of the amino group. In terms of spectroscopic properties, EDGs would likely cause a hypsochromic shift (blue shift) in the UV-Vis absorption maxima.
Electron-withdrawing groups (EWGs) , such as halogens or cyano groups, would have the opposite effect. They would further decrease the electron density of the ring, enhancing its reactivity towards nucleophiles and decreasing the basicity of the amino group. Spectroscopically, EWGs would likely lead to a bathochromic shift (red shift).
Steric Effects:
Bulky substituents ortho to the methoxy or amino groups can introduce steric hindrance. This can affect the planarity of the molecule, which in turn can influence the extent of electronic conjugation and, consequently, the spectroscopic properties. Steric hindrance can also impact the accessibility of the reaction centers, potentially slowing down reaction rates.
A study on 6-methoxy-2-arylquinoline analogues investigated how different substituents on the aryl ring influenced their biological activity. nih.gov This type of investigation, which correlates substituent properties with observed effects, is central to understanding the chemical behavior of these molecules.
Spectroscopic Properties Data Table:
| Substituent | Expected Effect on λmax (UV-Vis) | Expected Effect on pKa (Conjugate Acid) |
| -H (unsubstituted) | Baseline | Baseline |
| -CH₃ (Electron-Donating) | Hypsochromic Shift | Increase |
| -Cl (Electron-Withdrawing) | Bathochromic Shift | Decrease |
| -NO₂ (Strongly Electron-Withdrawing) | Strong Bathochromic Shift | Significant Decrease |
Comparative Studies with Positional Isomers (e.g., N-Methoxy-2,4-Dinitroaniline)
Comparing this compound with its positional isomers, such as N-methoxy-2,4-dinitroaniline, provides valuable insights into how the relative positions of the functional groups affect the molecule's properties.
Key Differences:
Symmetry: this compound possesses a higher degree of symmetry compared to N-methoxy-2,4-dinitroaniline. This can influence its crystalline packing and, consequently, its melting point and solubility.
Electronic Effects: In the 2,6-isomer, both nitro groups are ortho to the methoxy group, leading to significant steric hindrance and electronic effects that are different from the 2,4-isomer, where one nitro group is ortho and the other is para. This difference in substitution pattern affects the electron distribution in the aromatic ring.
Reactivity: The steric hindrance from the two ortho nitro groups in the 2,6-isomer can make the amino and methoxy groups less accessible to reagents compared to the 2,4-isomer. This can lead to differences in reaction rates and pathways. For instance, nucleophilic aromatic substitution might occur at different positions or at different rates.
Spectroscopic Properties: The different substitution patterns will result in distinct NMR and IR spectra. The UV-Vis absorption maxima are also expected to differ due to the variations in electronic structure and conjugation. For example, the UV spectrum of 2,6-dinitroaniline (B188716) shows an absorption maximum around 555 nm, while that of 2,4-dinitroaniline (B165453) is different. nih.gov
Research comparing 2,4- and 2,6-dinitroaniline derivatives has been conducted in the context of their phytotoxicity and antimitotic activity, indicating that the isomeric position of the nitro groups is a critical determinant of their biological effects. researchgate.net
Comparative Properties Data Table:
| Property | This compound | N-Methoxy-2,4-dinitroaniline |
| Symmetry | Higher | Lower |
| Steric Hindrance around NH₂/OCH₃ | High | Moderate |
| Basicity of NH₂ | Expected to be lower | Expected to be higher |
| Reactivity in SNAAr | Potentially lower due to steric hindrance | Potentially higher |
Advanced Applications in Organic Synthesis and Materials Science
Utility as Synthetic Reagents and Intermediates
N-Methoxy-2,6-dinitroaniline serves as a valuable synthetic intermediate, providing a gateway to a diverse array of functionalized molecules. Its reactivity is largely dictated by the presence of the amino and nitro groups, which can be manipulated to introduce a variety of substituents and build complex molecular architectures.
This compound can be utilized as a precursor for the synthesis of poly-substituted halobenzene derivatives. The amino group on the aniline (B41778) ring can be converted into a diazonium salt, which can then undergo a Sandmeyer reaction to introduce a halogen atom. wikipedia.org This reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts, utilizing copper salts as catalysts. wikipedia.org The presence of the two nitro groups and the methoxy (B1213986) group on the benzene (B151609) ring allows for the creation of highly functionalized halobenzene derivatives, which are important building blocks in medicinal chemistry and materials science.
The general transformation is depicted in the following reaction scheme:
This compound → N-Methoxy-2,6-dinitrobenzenediazonium salt → Poly-substituted Halobenzene Derivative
This synthetic route offers a reliable method for introducing halogens at a specific position on the benzene ring, which is often a crucial step in the synthesis of complex target molecules.
The primary amino group in this compound can react with aldehydes and ketones to form Schiff bases (imines) and hydrazones, respectively. wikipedia.orgquimicaorganica.org Schiff bases are characterized by a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. Hydrazones are a class of organic compounds with the structure R¹R²C=N-NH₂. wikipedia.org These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com
The formation of Schiff bases and hydrazones from this compound introduces a new functional group that can be further modified, making it a valuable tool in the construction of more complex molecules. For instance, mixed ligand Schiff base complexes have been synthesized from p-nitroaniline and 2,4-dinitroaniline (B165453), indicating the reactivity of the amino group in dinitroanilines. ijpsr.com The general reactions are as follows:
This compound + Aldehyde/Ketone → Schiff Base + H₂O
This compound Derivative (as a hydrazine) + Aldehyde/Ketone → Hydrazone + H₂O
The resulting Schiff bases and hydrazones can possess interesting biological activities and are also used as intermediates in various organic syntheses.
Dinitroaniline derivatives are important intermediates in the preparation of a variety of industrially significant chemicals, including dyes and pesticides. nih.gov The related compound, 4-Methoxy-2-nitroaniline (B140478), is known commercially as "Fast Bordeaux GP Base," highlighting its application as a dye intermediate. ijpsr.com Azo dyes, which are characterized by the -N=N- functional group, are a major class of synthetic colorants, and their synthesis often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. nih.gov Dis-azo dyes have been synthesized from 2-methoxy-5-nitroaniline, demonstrating the utility of methoxy-substituted nitroanilines in dye chemistry. nih.gov
The synthesis of azo dyes from this compound would follow a similar pathway, where the amino group is first converted to a diazonium salt and then coupled with a phenol (B47542) or an aromatic amine to produce a colored compound. The presence of the methoxy and nitro groups would influence the final color of the dye.
| Reactant | Reaction Type | Product Class | Significance |
| This compound | Diazotization & Azo Coupling | Azo Dyes | Production of colored compounds for various applications. |
| 2-Methoxy-5-nitroaniline | Diazotization & Azo Coupling | Dis-azo Dyes | Synthesis of dyes with specific color properties. nih.gov |
| 4-Methoxy-2-nitroaniline | Dye Intermediate | Dyes | Known as "Fast Bordeaux GP Base". ijpsr.com |
This compound has the potential to serve as a building block for the synthesis of complex heterocyclic systems, such as thieno[2,3-d]pyrimidines. These compounds are of significant interest due to their diverse biological activities. The synthesis of thieno[2,3-d]pyrimidines can be achieved through various synthetic routes, including the Dimroth rearrangement, which involves the condensation of a suitable precursor with an aniline derivative. scielo.brscielo.brnih.gov
The Dimroth rearrangement is an isomerization reaction that occurs in certain heterocyclic compounds, where endocyclic and exocyclic nitrogen atoms switch places. wikipedia.org The use of different anilines in this reaction allows for the introduction of various substituents onto the pyrimidine (B1678525) ring, thereby tuning the properties of the final molecule. scielo.brscielo.br While the direct use of this compound in this specific rearrangement has not been explicitly detailed in the provided search results, the general applicability of anilines makes it a plausible synthetic strategy. The synthesis of thieno[2,3-d]pyrimidines often starts from 2-aminothiophene derivatives, which are then cyclized to form the final heterocyclic system. nih.gov
Chemical Sensing and Detection Technologies
The unique electronic and structural properties of this compound make it a candidate for applications in chemical sensing and detection technologies. The development of sensitive and selective sensors is a crucial area of research with implications for environmental monitoring, medical diagnostics, and industrial process control.
Chemically modified silica (B1680970) nanoparticles are versatile platforms for the development of sensors. nih.govmdpi.com Their high surface area, stability, and the ease with which their surface can be functionalized make them ideal for creating selective binding sites for specific analytes. nih.govresearchgate.net The surface of silica nanoparticles can be functionalized with organic molecules that have a high affinity for the target analyte. scholarsportal.info
This compound, with its functional groups, could be covalently attached to the surface of silica nanoparticles. The nitro groups are strongly electron-withdrawing and can participate in charge-transfer interactions, which are often the basis for colorimetric or fluorometric sensing mechanisms. Upon binding of an analyte to the functionalized silica surface, a change in the electronic properties of the immobilized this compound could lead to a detectable signal, such as a change in color or fluorescence intensity. While direct application of this compound in this context is not explicitly documented in the provided search results, the principles of surface functionalization of silica nanoparticles with organic dyes and functional molecules for sensing applications are well-established. nih.govscholarsportal.info
Colorimetric Sensing Applications
While direct research on this compound for colorimetric sensing is not extensively documented in the provided results, the foundational chemistry of dinitroaniline derivatives suggests a strong potential for such applications. The structural components of this compound, namely the aromatic ring substituted with nitro and amino groups, are known chromophores. The electronic properties of these functional groups can be modulated by interactions with analytes, leading to a change in color. This principle is the basis for many colorimetric sensors.
The synthesis of related compounds, such as 2,6-dinitroaniline (B188716), often involves precursors and intermediates that are themselves colored or can produce colored products upon reaction. orgsyn.orgontosight.ai For instance, the synthesis of 2,6-dinitroaniline can be achieved through the ammonolysis of 2,6-dinitroanisole (B1268829) or the desulfonation of potassium 4-amino-3,5-dinitrobenzenesulfonate. orgsyn.org These reactions highlight the reactivity of the dinitroaniline scaffold and its potential to be functionalized for specific sensing purposes.
Research in Chemical Biology (Mechanistic Studies and Potential)
Investigation of Antimicrobial Activity and Proposed Mechanisms (e.g., Reactive Oxygen Species Generation)
The antimicrobial properties of dinitroaniline compounds are an active area of research. wikipedia.org A proposed mechanism for their antimicrobial action involves the generation of reactive oxygen species (ROS). nih.govnih.gov ROS, such as superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can induce oxidative stress in microbial cells, leading to damage of cellular components like lipids, proteins, and DNA, ultimately resulting in cell death. nih.gov
The generation of ROS can be triggered by the chemical structure of the dinitroaniline derivative. The nitro groups on the aromatic ring can participate in redox cycling, a process that can lead to the production of superoxide radicals. This is a common mechanism for the antimicrobial activity of various nitroaromatic compounds. While specific studies on this compound's ability to generate ROS are not detailed, the general understanding of dinitroaniline derivatives' bioactivity supports this as a plausible mechanism.
Studies on Antimitotic Activity and Microtubule Interaction
Dinitroaniline herbicides are well-known for their antimitotic activity, which stems from their ability to disrupt microtubule formation. wikipedia.org Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, cell shape maintenance, and intracellular transport. The disruption of microtubule dynamics leads to an arrest of the cell cycle, particularly during mitosis, and can induce apoptosis (programmed cell death).
Research on new 2,6-dinitroaniline derivatives has demonstrated their pronounced antimicrotubule activity. researchgate.net These compounds have been shown to affect the formation of various microtubule structures within cells, such as the preprophase band, mitotic spindle, and phragmoplast. researchgate.net The interaction of these compounds with tubulin, the protein subunit of microtubules, is the basis for their antimitotic effect. nih.gov Colchicine, a well-known antimitotic agent, also acts by binding to tubulin and disrupting microtubule assembly. nih.gov The structural similarities and shared mechanism of action suggest that this compound could also exhibit antimitotic properties through microtubule interaction.
Exploration of Synergistic Effects with Other Biologically Active Compounds
The potential for synergistic effects between dinitroaniline derivatives and other biologically active compounds is an emerging area of interest. researchgate.net Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. mdpi.com This can be particularly advantageous in overcoming drug resistance or enhancing the efficacy of existing treatments.
Studies have investigated the synergistic activity of 2,6-dinitroaniline derivatives in compositions with other herbicides, such as acetyl-CoA carboxylase inhibitors. researchgate.net Such combinations could lead to more effective weed control. In a broader context, the combination of bioactive compounds can lead to enhanced antioxidant or anti-inflammatory effects. mdpi.comresearchgate.net For instance, flavonoids have been shown to exhibit synergistic effects when combined with other compounds. mdpi.com Given the biological activity of this compound, exploring its synergistic potential with other antimicrobial or anticancer agents could open up new therapeutic possibilities.
Considerations for Energetic Materials Applications
Dinitroaniline derivatives have a history of being used as energetic materials. wikipedia.org The presence of nitro groups, which are strong oxidizing moieties, and an aniline backbone, which can act as a fuel, gives these compounds explosive properties. During World War I, dinitroanilines were used as high explosives due to the availability of their raw materials. wikipedia.org
The suitability of a compound as an energetic material depends on several factors, including its density, thermal stability, and sensitivity to initiation. chemistry-chemists.comicm.edu.plbibliotekanauki.pl Research into new energetic materials often focuses on synthesizing compounds with high energy content and low sensitivity to accidental detonation. purdue.edu While specific data on the energetic properties of this compound are not provided in the search results, its chemical structure suggests it could be considered in the context of energetic materials research. The methoxy group can influence the compound's stability and energetic performance. Further experimental and computational studies would be necessary to fully characterize its potential in this field. ethernet.edu.et
Future Research Directions and Concluding Remarks
Development of Sustainable and Environmentally Benign Synthetic Routes
The future of chemical manufacturing hinges on the adoption of green chemistry principles. For N-Methoxy-2,6-dinitroaniline, this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Traditional nitration and amination processes often involve harsh conditions and produce significant waste streams. Future research should focus on alternative, more sustainable methodologies.
One promising avenue is the exploration of solid-acid catalysts or enzyme-mediated reactions to replace conventional acid catalysts, thereby simplifying purification and reducing corrosive waste. The use of greener solvents, such as supercritical fluids or ionic liquids, could also offer significant environmental benefits over traditional organic solvents. Research into flow chemistry processes for the synthesis of this compound could lead to improved safety, better reaction control, and higher yields, further contributing to a more sustainable production model. An example of a greener approach for a related compound involves the use of copper nitrate (B79036) trihydrate and pyridine (B92270) for nitration, which presents a milder alternative to traditional methods. patsnap.com
Table 1: Comparison of Traditional and Potential Sustainable Synthetic Approaches
| Feature | Traditional Synthesis | Sustainable Future Directions |
| Catalysts | Strong mineral acids (e.g., H₂SO₄) | Solid-acid catalysts, biocatalysts (enzymes) |
| Solvents | Volatile organic compounds (VOCs) | Supercritical CO₂, ionic liquids, water |
| Process | Batch processing | Continuous flow chemistry |
| Waste | High volume of acidic and organic waste | Reduced waste, easier catalyst recovery |
| Energy | High energy input for heating/cooling | Lower energy requirements, improved efficiency |
In-depth Exploration of Novel Reaction Pathways and Catalysis
Beyond sustainable synthesis, the exploration of novel reaction pathways and catalytic systems for this compound is crucial for expanding its chemical utility. The unique electronic nature of this molecule, with its electron-withdrawing nitro groups and electron-donating methoxyamino group, suggests a rich and complex reactivity profile that is yet to be fully explored.
Future research could investigate photocatalytic reactions to functionalize the aromatic ring or modify the substituent groups under mild conditions. Organocatalysis also presents a powerful tool for achieving selective transformations that might be challenging with traditional metal-based catalysts. Furthermore, a deeper understanding of the reaction mechanisms through kinetic studies and in-situ spectroscopic monitoring will be essential for optimizing existing reactions and discovering new ones. The development of novel catalysts, such as those based on earth-abundant metals, could also lead to more cost-effective and sustainable chemical processes.
Design and Synthesis of Advanced Derivatives with Tailored Functionality
The this compound scaffold is a versatile platform for the design and synthesis of advanced derivatives with tailored functionalities. The introduction of different functional groups onto the aromatic ring or the modification of the methoxyamino group could lead to new materials with specific optical, electronic, or biological properties.
For instance, the incorporation of chromophoric or fluorophoric moieties could yield novel dyes or fluorescent probes for imaging applications. The synthesis of polymeric derivatives could result in new high-performance materials with enhanced thermal stability or specific mechanical properties. The dinitroaniline class of compounds, in general, are important intermediates in the preparation of various chemicals, including dyes and pesticides. wikipedia.org Research into derivatives of 2,6-dinitroaniline (B188716) has shown potential for creating compounds with herbicidal and antimitotic activity. researchgate.netresearchgate.net This suggests that N-methoxy derivatives could also be explored for similar applications, potentially with modified activity or selectivity.
Integration of Advanced Computational Methods for Predictive Chemistry and Materials Design
Advanced computational methods are set to revolutionize the way chemists design and discover new molecules. The integration of these tools will be instrumental in accelerating research on this compound and its derivatives. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding experimental efforts. mdpi.com
Molecular dynamics simulations can be employed to study the interactions of this compound derivatives with biological targets or their behavior in different solvent environments. Furthermore, the application of machine learning and artificial intelligence can help in predicting the properties of yet-to-be-synthesized derivatives, enabling a more targeted and efficient approach to materials discovery. mdpi.com These predictive models can screen large virtual libraries of compounds to identify promising candidates for specific applications, significantly reducing the time and cost associated with experimental research.
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Application |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectral properties. |
| Molecular Docking | Elucidation of binding modes with biological targets. |
| Molecular Dynamics (MD) | Simulation of conformational changes and intermolecular interactions. |
| Machine Learning (ML) | High-throughput screening and prediction of properties for new derivatives. |
Expansion of Applications in Emerging Fields of Chemical Science
The unique combination of functional groups in this compound makes it a promising candidate for applications in various emerging fields of chemical science. Its electron-deficient aromatic ring and potential for hydrogen bonding suggest it could be a valuable building block in supramolecular chemistry for the construction of complex, self-assembled architectures.
In the field of materials science, its derivatives could be investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are crucial. The nitro groups also suggest potential applications in energetic materials, although extensive safety and stability testing would be required. wikipedia.org The broader class of dinitroanilines has been explored for such uses. wikipedia.org As our understanding of the fundamental properties of this compound grows, it is likely that even more novel and unexpected applications will emerge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
